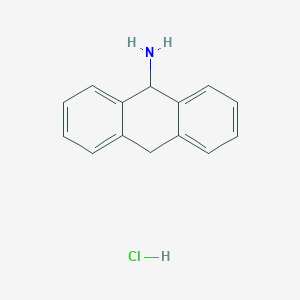
9,10-Dihydroanthracen-9-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracen-9-amine;hydrochloride is an organic compound with the molecular formula C14H13N·HCl It is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroanthracen-9-amine;hydrochloride typically involves the reduction of anthracene. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene. This intermediate is then aminated to form 9,10-Dihydroanthracen-9-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroanthracen-9-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, forming various amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: More saturated anthracene derivatives.
Substitution: Various amides and other substituted products.
Scientific Research Applications
9,10-Dihydroanthracen-9-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracen-9-amine;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine group. This interaction can lead to changes in the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: A precursor to 9,10-Dihydroanthracen-9-amine;hydrochloride.
Anthracene: The parent compound from which this compound is derived.
9,10-Anthraquinone: An oxidation product of this compound.
Uniqueness
This compound is unique due to its amine group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
9,10-dihydroanthracen-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-8,14H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHYZBOMSGDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2734933.png)
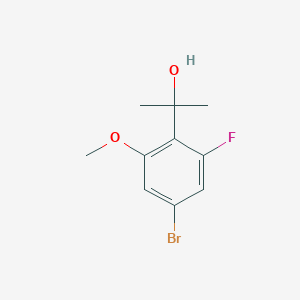
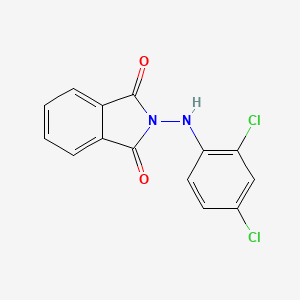
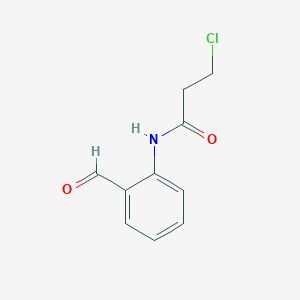
![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2734938.png)
![ethyl 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2734939.png)
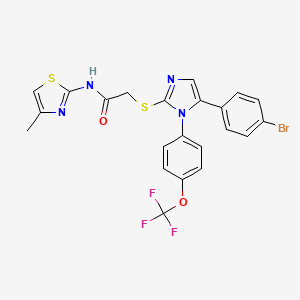
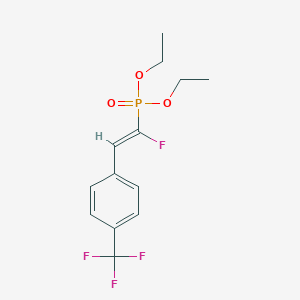
![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
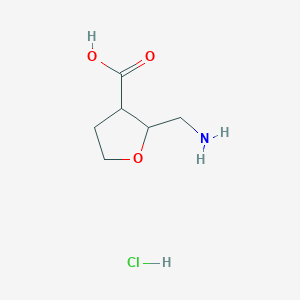
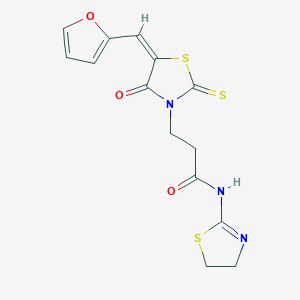
![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
